Lithium [methyl(propyl)amino]methanide
Description
Lithium [methyl(propyl)amino]methanide is a lithium-containing organometallic compound characterized by a methanide anion stabilized by a methyl(propyl)amino substituent. Its structure features a lithium counterion paired with a deprotonated amine-methanide moiety, rendering it highly reactive in synthetic chemistry applications, particularly as a strong base or nucleophile. The methyl(propyl)amino group introduces steric and electronic effects that influence its solubility, stability, and reactivity compared to simpler lithium amides or other organolithium reagents.
Properties
CAS No. |
62627-77-4 |
|---|---|
Molecular Formula |
C5H12LiN |
Molecular Weight |
93.1 g/mol |
IUPAC Name |
lithium;N-methanidyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C5H12N.Li/c1-4-5-6(2)3;/h2,4-5H2,1,3H3;/q-1;+1 |
InChI Key |
AEGKCAVLLQXLMT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCN(C)[CH2-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium [methyl(propyl)amino]methanide typically involves the reaction of a halogenated precursor with lithium metal. For instance, a common method is to react methyl(propyl)amino methane with lithium in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous and oxygen-free environments .
Chemical Reactions Analysis
Types of Reactions: Lithium [methyl(propyl)amino]methanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing halogen atoms in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Halogenated compounds are typical substrates for substitution reactions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: New carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Lithium [methyl(propyl)amino]methanide has several applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which lithium [methyl(propyl)amino]methanide exerts its effects involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methyl(propyl)amino vs. Methylthio Groups
Compounds such as 3-(Methylthio)propylamine hydrochloride () share a propylamine backbone but differ in substituents. The methylthio (-SMe) group enhances antioxidant activity due to sulfur's redox-active nature, whereas the methyl(propyl)amino group in the lithium compound contributes to increased electron density and steric bulk. This difference impacts reactivity:
- Lithium [methyl(propyl)amino]methanide exhibits stronger basicity and nucleophilicity, making it suitable for deprotonation or alkylation reactions.
- 3-(Methylthio)propylamine derivatives are more suited for biological applications (e.g., enzyme inhibition) due to their sulfur-mediated interactions .
Table 1: Substituent-Driven Properties
| Compound | Key Substituent | Reactivity/Bioactivity |
|---|---|---|
| This compound | Methyl(propyl)amino | High basicity, synthetic utility |
| 3-(Methylthio)propylamine | Methylthio | Antioxidant, enzyme inhibition |
Chain Length and Polarity
highlights that aliphatic chain length (methyl, ethyl, propyl) significantly affects polarity and solubility. However, the lithium ion counterbalances this by enhancing ionic character, improving solubility in ethereal solvents like THF or diethyl ether. In contrast, neutral analogs such as 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol () lack this ionic stabilization, leading to lower solubility in non-aqueous media .
Comparison with Indole Derivatives
lists indole-based compounds with methyl(propyl)aminoethyl side chains (e.g., 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol). These derivatives leverage the methyl(propyl)amino group for receptor binding or pharmacokinetic modulation but differ fundamentally from the lithium methanide:
Lithium Counterion vs. Protonated Amines
The lithium ion in [methyl(propyl)amino]methanide distinguishes it from protonated amines like 3-(Methylthio)-1-propanamine (). The ionic nature of the lithium compound enhances its stability and reactivity in non-protic environments, whereas protonated amines require acidic conditions for activity. This makes the lithium derivative preferable in anhydrous synthetic protocols .
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